molecular formula C20H14FN B565755 6-Cyclopropyl-10-fluorobenzo[k]phenanthridine CAS No. 1187966-95-5

6-Cyclopropyl-10-fluorobenzo[k]phenanthridine

Cat. No.: B565755
CAS No.: 1187966-95-5
M. Wt: 287.337
InChI Key: ZZGPBPRQERIOPC-UHFFFAOYSA-N
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Description

6-Cyclopropyl-10-fluorobenzo[k]phenanthridine is a benzophenanthridine-like compound identified as a major photoproduct (PP4) of the HMG-CoA reductase inhibitor, Pitavastatin. Its primary research value lies in phototoxicity and anticancer studies. Investigations on human keratinocytes (NCTC-2544) have demonstrated that this fully aromatic derivative exhibits potent phototoxic and antiproliferative effects, with a GI50 value one order of magnitude lower than the parent Pitavastatin . The compound primarily induces rapid necrotic cell death, characterized by a dramatic drop in cellular ATP levels and propidium iodide uptake, without initiating mitochondrial depolarization or lysosomal damage . Mechanistic studies indicate that its phototoxic effect is exerted mainly at the cellular membrane level, involving extensive lipid peroxidation and significant oxidation of model proteins . The benzo[k]phenanthridine core is a recognized scaffold in medicinal chemistry, with numerous derivatives being studied for their antitumor properties and interactions with biological targets like tubulin . This makes this compound a critical reference standard and tool compound for researchers exploring drug photostability, the mechanisms of photo-induced cell death, and the development of novel anticancer agents.

Properties

IUPAC Name

6-cyclopropyl-10-fluorobenzo[k]phenanthridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN/c21-14-8-10-15-13(11-14)7-9-17-19(15)16-3-1-2-4-18(16)22-20(17)12-5-6-12/h1-4,7-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGPBPRQERIOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C4=C2C=CC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzo[k]phenanthridine Core Synthesis

The core is typically constructed via Friedel-Crafts acylation or Scholl cyclization . For example:

  • Friedel-Crafts acylation : A naphthalene derivative reacts with an acyl chloride in the presence of AlCl₃ to form a ketone intermediate.

  • Cyclodehydration : The ketone undergoes cyclization using polyphosphoric acid (PPA) or POCl₃ to form the phenanthridine ring.

Cyclopropanation

The cyclopropyl group is introduced via Simmons-Smith reaction using diiodomethane and a zinc-copper couple. This reaction requires precise stoichiometry to avoid over-cyclopropanation.

Fluorination

Electrophilic fluorination with Selectfluor or N-fluorobenzenesulfonimide (NFSI) is employed. The fluorine atom is directed to position 10 by electron-donating groups or steric effects.

Example Reaction Sequence:

Naphthalene derivativeFriedel-CraftsKetone intermediatePPABenzo[k]phenanthridineSimmons-SmithCyclopropanated intermediateSelectfluorTarget compound\text{Naphthalene derivative} \xrightarrow{\text{Friedel-Crafts}} \text{Ketone intermediate} \xrightarrow{\text{PPA}} \text{Benzo[k]phenanthridine} \xrightarrow{\text{Simmons-Smith}} \text{Cyclopropanated intermediate} \xrightarrow{\text{Selectfluor}} \text{Target compound}

Synthetic Route 2: Palladium-Catalyzed Cross-Coupling

This route leverages modern cross-coupling techniques to assemble the molecule modularly.

Suzuki-Miyaura Coupling

A boronic acid-containing cyclopropane derivative is coupled with a halogenated benzo[k]phenanthridine precursor. For example:

  • Bromo-fluoro-benzo[k]phenanthridine reacts with cyclopropylboronic acid under Pd(PPh₃)₄ catalysis.

Buchwald-Hartwig Amination

Used to introduce nitrogen into the aromatic system, though this is less common due to the stability of the phenanthridine core.

Optimization Parameters:

ParameterOptimal Condition
CatalystPd(OAc)₂/XPhos
SolventToluene
Temperature110°C
Reaction Time24 hours

Route 3: Reductive Cyclization of Nitriles

A less common but viable approach involves reductive cyclization of cyano-substituted intermediates.

Nitrile Formation

A cyano group is introduced via Rosenmund-von Braun reaction using CuCN and a halogenated precursor.

Reductive Cyclization

Using LiAlH₄ or H₂/Pd-C , the nitrile is reduced to an amine, which undergoes intramolecular cyclization to form the phenanthridine ring.

Challenges:

  • Over-reduction of the cyclopropyl group.

  • Competing side reactions at high hydrogenation pressures.

Purification and Characterization

Post-synthesis purification is critical due to the compound’s role as a pharmaceutical impurity. Common methods include:

  • Column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Recrystallization from ethanol/water mixtures.

Characterization Data:

PropertyValueSource
Molecular FormulaC₂₀H₁₄FN
Molecular Weight287.4 g/mol
Boiling Point695°C (predicted)
Density1.401 g/cm³ (predicted)

Emerging Methodologies

Recent advances propose:

  • Photocatalytic fluorination : Using visible light catalysts for milder conditions.

  • Flow chemistry : Enhancing heat transfer during exothermic cyclopropanation steps.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-10-fluorobenzo[k]phenanthridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H16FN
  • Molecular Weight : 289.35 g/mol
  • CAS Number : 1187966-94-4
  • Solubility : Slightly soluble in chloroform and methanol (when heated)
  • Appearance : Off-white solid

Pharmaceutical Applications

  • Phototoxicity Research :
    • A significant area of research involves the phototoxic effects of pitavastatin and its photoproducts, including 6-cyclopropyl-10-fluorobenzo[k]phenanthridine. Studies have demonstrated that these compounds can induce phototoxicity in human keratinocyte cell lines (NCTC-2544). The phototoxic effects were found to be concentration- and UVA dose-dependent, leading to lipid membrane peroxidation and protein oxidation .
  • Impurity in Pitavastatin :
    • This compound is identified as an impurity of pitavastatin. Understanding its properties is crucial for ensuring the safety and efficacy of pitavastatin formulations . The presence of this compound necessitates careful monitoring during the manufacturing process to mitigate potential adverse reactions associated with phototoxicity.
  • Analytical Standards :
    • The compound serves as an analytical standard in research and development settings. Its characterization is essential for quality control in pharmaceutical formulations containing pitavastatin, ensuring compliance with safety regulations .

Case Study 1: Phototoxic Mechanism Investigation

A study investigated the phototoxic mechanism induced by pitavastatin and its photoproducts, including this compound. The research involved exposing human keratinocyte cell lines to these compounds under UVA light. Findings indicated that:

  • The compounds significantly reduced cell viability.
  • Lipid peroxidation was observed, suggesting damage to cellular membranes.
  • The study emphasized the need for awareness regarding photosensitivity reactions in patients undergoing treatment with pitavastatin .

Case Study 2: Stability in Pharmaceutical Preparations

Research has also focused on enhancing the photostability of pharmaceutical preparations containing pitavastatin. Innovations include formulations that incorporate titanium oxide and colorants that absorb UV light, thereby protecting the active ingredients from photodegradation. This approach aims to maintain the therapeutic efficacy of pitavastatin while minimizing the formation of harmful photoproducts like this compound .

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-10-fluorobenzo[k]phenanthridine involves its interaction with cellular membranes, leading to lipid peroxidation and protein oxidation. This results in cell damage and necrosis, particularly under phototoxic conditions. The compound does not induce mitochondrial depolarization or lysosomal damage, indicating its primary action is on the cellular membrane .

Comparison with Similar Compounds

Substituent Impact :

  • Cyclopropyl : Introduces steric bulk, which may reduce DNA intercalation efficiency compared to smaller substituents (e.g., ethyl in ethidium bromide) .

Biological Activity

6-Cyclopropyl-10-fluorobenzo[k]phenanthridine (PP4) is a compound of significant interest in pharmacology and toxicology, particularly due to its phototoxic properties. It is a photoproduct of pitavastatin, an HMG-CoA reductase inhibitor commonly used in the treatment of hypercholesterolemia. This article will delve into the biological activity of PP4, its mechanisms of action, and relevant case studies that demonstrate its effects on human cells.

This compound has the following chemical characteristics:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H16FN
CAS Number1187966-95-5
InChIInChI=1S/C20H14FN/c21-14-8-10-15-13(11-14)7-9-17-19(15)16-3-1-2-4-18(16)22-20(17)12-5-6-12/h1-4,7-12H,5-6H2

The primary mechanism by which this compound exerts its biological effects is through its interaction with cellular membranes. Under phototoxic conditions, it induces lipid peroxidation and protein oxidation, leading to cell damage and necrosis. Notably, it does not cause mitochondrial depolarization or lysosomal damage, indicating a specific action on the plasma membrane .

Phototoxicity Studies

Research has demonstrated that PP4 exhibits significant phototoxicity in human keratinocyte cell lines (NCTC 2544). The following findings summarize key results from studies on its phototoxic effects:

  • Cell Viability : The reduction in cell viability was found to be both concentration-dependent and UVA dose-dependent.
  • Lipid Peroxidation : Exposure to PP4 resulted in increased lipid membrane peroxidation, indicating cellular membrane damage.
  • Protein Oxidation : There was a significant oxidation of proteins observed under similar experimental conditions, suggesting that PP4 can alter protein structure and function .

Comparative Studies

Comparative studies with related compounds have shown that PP4's phototoxic effects are similar to other benzophenanthridine derivatives. For instance, 6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine (PP3), another derivative, also exhibited comparable phototoxic properties under UVA irradiation .

Study on Phototoxicity Mechanism

A detailed investigation into the phototoxicity mechanism of pitavastatin and its derivatives revealed that PP4 acts as a potent photosensitizer. The study highlighted that upon UVA irradiation, PP4 can generate reactive oxygen species (ROS), which contribute to cellular damage in keratinocytes .

Clinical Relevance

The clinical implications of PP4's biological activity are significant, particularly concerning statin therapy. Patients using statins like pitavastatin may experience adverse skin reactions due to the formation of phototoxic metabolites such as PP4. This underscores the need for careful monitoring and patient education regarding sun exposure during treatment .

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 6-Cyclopropyl-10-fluorobenzo[k]phenanthridine in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, safety goggles) and work in a fume hood.
  • Follow EU-GHS/CLP guidelines: The compound is classified under Acute Toxicity Category 4 (oral, dermal, inhalation) with a "Warning" signal word .
  • Store in airtight containers away from light and moisture. Toxicity data are incomplete, so treat it as hazardous and limit exposure .
  • Table 1: Safety Summary
Hazard CategoryGHS ClassificationPrecautions
Acute Toxicity (Oral)Category 4Avoid ingestion
Acute Toxicity (Dermal)Category 4Use nitrile gloves
Acute Toxicity (Inhalation)Category 4Use fume hood

Q. What spectroscopic techniques are effective for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm cyclopropyl and fluorine substituents. Compare shifts with analogous benzo[k]phenanthridine derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C19H14FNC_{19}H_{14}FN).
  • Infrared (IR) Spectroscopy : Identify fluorine-related vibrations (e.g., C-F stretch at ~1100 cm1^{-1}) and aromatic ring modes.

Advanced Research Questions

Q. How can synthetic yield of this compound be optimized?

  • Methodological Answer :

  • Experimental Design :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura coupling of cyclopropyl boronic acids.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction efficiency.
  • Temperature Gradients : Assess reaction rates at 80°C vs. 100°C to balance yield and side-product formation.
  • Use Design of Experiments (DoE) frameworks like PICO to isolate variables .

Q. How should contradictory biological activity data for this compound be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays under controlled conditions (pH, temperature, cell lines) .
  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
  • Statistical Analysis : Apply ANOVA to identify outliers and confirm significance thresholds. Document discrepancies in Case Report Forms (CRFs) with source data references .

Q. What methodologies assess ecological risks of this compound despite limited data?

  • Methodological Answer :

  • Predictive Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to estimate toxicity based on structural analogs .
  • Comparative Analysis : Benchmark against fluoroaromatic compounds with known bioaccumulation potential (e.g., polyhalogenated biphenyls) .
  • Soil Mobility Studies : Conduct column experiments to measure adsorption coefficients (KdK_d) in loam and clay soils .

Data Contradiction Analysis

Q. How to address inconsistencies in reported solubility profiles?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–9) under standardized conditions.
  • Dynamic Light Scattering (DLS) : Detect aggregates that may skew solubility measurements.
  • Literature Review : Compare datasets using FINER criteria (Feasible, Novel, Ethical) to prioritize reliable studies .

Research Workflow Integration

Q. What frameworks guide hypothesis-driven studies on this compound?

  • Methodological Answer :

  • PICO Framework : Define Population (e.g., in vitro models), Intervention (compound dosage), Comparison (control groups), and Outcomes (IC50_{50}, binding affinity) .
  • Ecological Risk Assessment : Apply tiered testing per OECD guidelines, starting with acute toxicity assays (Daphnia magna, algae) before chronic studies .

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